(2E)-2-(3-bromobenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2E)-2-[(3-BROMOPHENYL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule that belongs to the class of thiazolotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(3-BROMOPHENYL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Halogenation, nitration, and other substitution reactions can be performed to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: has several scientific research applications:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of (2E)-2-[(3-BROMOPHENYL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
- (2E)-2-[(3-FLUOROPHENYL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
Uniqueness
The uniqueness of (2E)-2-[(3-BROMOPHENYL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl and methoxyphenyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H14BrN3O3S |
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Molecular Weight |
456.3 g/mol |
IUPAC Name |
(2E)-2-[(3-bromophenyl)methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C20H14BrN3O3S/c1-27-15-7-5-12(6-8-15)10-16-18(25)22-20-24(23-16)19(26)17(28-20)11-13-3-2-4-14(21)9-13/h2-9,11H,10H2,1H3/b17-11+ |
InChI Key |
DLOHLHQMMMTQAD-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC(=CC=C4)Br)/SC3=NC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)Br)SC3=NC2=O |
Origin of Product |
United States |
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